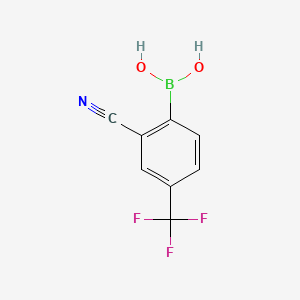

2-Cyano-4-(trifluoromethyl)phenylboronic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for organoboron compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1218790-84-1, which serves as its unique chemical identifier in scientific databases. The official International Union of Pure and Applied Chemistry name is designated as [2-cyano-4-(trifluoromethyl)phenyl]boronic acid, reflecting the specific positioning of the cyano group at the 2-position and the trifluoromethyl substituent at the 4-position relative to the boronic acid functionality.

The molecular formula C8H5BF3NO2 represents the elemental composition, with a calculated molecular weight of 214.94 grams per mole. The compound's systematic structure can be represented through the Simplified Molecular Input Line Entry System notation as B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier key DELAZGQTKSRLPA-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound in chemical databases.

Alternative nomenclature variations documented in the literature include "2-cyano-4-trifluoromethyl phenylboronic acid" and "boronic acid, B-[2-cyano-4-(trifluoromethyl)phenyl]-", demonstrating the systematic approach to naming complex organoboron compounds. The presence of three distinct functional groups - the boronic acid, cyano, and trifluoromethyl moieties - creates a highly functionalized aromatic system with unique electronic and steric properties.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional structure of crystalline materials, providing critical information about bond lengths, bond angles, and molecular packing arrangements. For organoboron compounds such as this compound, crystallographic studies reveal the precise spatial arrangement of atoms and the influence of intermolecular hydrogen bonding patterns typical of boronic acid derivatives.

The crystallographic investigation of boronic acid compounds typically employs powder X-ray diffraction or single-crystal X-ray diffraction methods, depending on the availability of suitable crystal specimens. X-ray diffraction techniques utilize the interaction between X-rays and the electron density within crystalline materials to produce characteristic diffraction patterns that reflect the underlying crystal structure. The analysis involves measuring diffraction intensities at various angles, following Bragg's law, to determine the positions of atoms within the unit cell.

Crystallographic data for this compound would provide essential information about the molecular geometry, including the planarity of the aromatic ring system and the orientation of the boronic acid functional group relative to the benzene ring. The presence of the cyano group introduces additional rigidity to the molecular framework, while the trifluoromethyl substituent contributes to the overall molecular dipole moment and crystal packing interactions.

The powder diffraction pattern analysis would reveal characteristic peaks corresponding to specific crystal planes, with the most intense reflections typically corresponding to the (111), (200), and (311) crystal planes in aromatic organic compounds. These diffraction patterns serve as fingerprints for phase identification and purity assessment of the crystalline material.

Intermolecular interactions in the crystal structure would likely include hydrogen bonding between boronic acid hydroxyl groups and neighboring molecules, as well as potential dipole-dipole interactions involving the cyano and trifluoromethyl groups. These non-covalent interactions significantly influence the crystal packing arrangement and the overall stability of the crystalline phase.

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic analysis of this compound employs multiple complementary techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational frequencies of functional groups, and mass spectrometry confirms molecular weight and fragmentation patterns.

Nuclear magnetic resonance analysis of aromatic boronic acids typically exhibits characteristic chemical shifts for aromatic protons in the region of 7.0-8.0 parts per million relative to tetramethylsilane. The proton nuclear magnetic resonance spectrum would display distinct signals for the three aromatic hydrogen atoms, with chemical shifts influenced by the electron-withdrawing effects of both the cyano and trifluoromethyl substituents. The boronic acid hydroxyl protons typically appear as a broad singlet around 7.0 parts per million, often exhibiting rapid exchange with solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms appearing in the characteristic range of 115-160 parts per million. The cyano carbon typically resonates around 115-120 parts per million, while the trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms. The carbon directly bonded to boron often exhibits broadening or may not be detected due to quadrupolar relaxation effects from the boron nucleus.

Fluorine-19 nuclear magnetic resonance spectroscopy offers specific insights into the trifluoromethyl group environment, with the three equivalent fluorine atoms typically appearing as a sharp singlet around -63 parts per million relative to trichlorofluoromethane. The chemical shift and coupling patterns provide information about the electronic environment and potential intramolecular interactions.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as functional group fingerprints. The boronic acid functionality exhibits broad absorption bands between 3200-3600 cm⁻¹ corresponding to oxygen-hydrogen stretching vibrations. The cyano group displays a distinctive sharp absorption band around 2220-2260 cm⁻¹, characteristic of carbon-nitrogen triple bond stretching. Aromatic carbon-carbon stretching vibrations appear in the region of 1500-1600 cm⁻¹, while the trifluoromethyl group contributes characteristic carbon-fluorine stretching bands around 1000-1400 cm⁻¹.

| Spectroscopic Technique | Characteristic Features | Typical Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |

| ¹H Nuclear Magnetic Resonance | Boronic acid hydroxyl | ~7.0 ppm (broad) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 115-160 ppm |

| ¹³C Nuclear Magnetic Resonance | Cyano carbon | 115-120 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl | ~-63 ppm |

| Infrared | Oxygen-hydrogen stretch | 3200-3600 cm⁻¹ |

| Infrared | Carbon-nitrogen stretch | 2220-2260 cm⁻¹ |

| Infrared | Carbon-fluorine stretch | 1000-1400 cm⁻¹ |

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 214.94, corresponding to the intact molecular ion. Characteristic fragmentation patterns include loss of the boronic acid functionality (loss of 44 mass units corresponding to BO2H2) and potential loss of the trifluoromethyl group (loss of 69 mass units corresponding to CF3). These fragmentation patterns serve as additional structural confirmation and aid in distinguishing between structural isomers.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide theoretical insights into the electronic structure, molecular geometry, and chemical reactivity of this compound. These computational approaches employ quantum mechanical methods to predict molecular properties and explain experimental observations through theoretical frameworks. The calculations typically utilize hybrid functionals such as B3LYP combined with appropriate basis sets to balance computational efficiency with accuracy requirements.

Geometry optimization calculations reveal the preferred molecular conformation and provide precise bond lengths, bond angles, and dihedral angles throughout the molecular framework. The optimized structure typically shows a planar aromatic ring system with the boronic acid group slightly out of plane due to steric interactions. The cyano group maintains linear geometry with a carbon-nitrogen bond length of approximately 1.17 Ångströms, while the trifluoromethyl group exhibits tetrahedral geometry around the carbon center.

Frontier molecular orbital analysis provides insights into the compound's electronic properties and potential reactivity patterns. The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring system, with contributions from the cyano group's π-system. The lowest unoccupied molecular orbital often shows antibonding character across the aromatic system, influenced by the electron-withdrawing effects of both the cyano and trifluoromethyl substituents.

Electronic properties calculations include the determination of the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, which provides information about the compound's electronic excitation properties and potential applications in optoelectronic materials. The calculated energy gap typically ranges between 4-6 electron volts for substituted aromatic boronic acids, depending on the specific substituent pattern and computational method employed.

Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the molecule. The boron center typically exhibits partial positive character due to its electron-deficient nature, while the oxygen atoms of the boronic acid functionality carry partial negative charges. The cyano nitrogen displays significant negative charge density, reflecting its role as an electron-withdrawing group.

Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface, providing insights into potential intermolecular interaction sites. The boronic acid hydroxyl groups typically exhibit positive electrostatic potential regions suitable for hydrogen bond donation, while the cyano nitrogen and fluorine atoms show negative potential regions capable of accepting hydrogen bonds or participating in dipole-dipole interactions.

| Computational Property | Typical Value Range | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4-6 eV | Electronic excitation energy |

| Carbon-Nitrogen Bond Length (cyano) | ~1.17 Å | Triple bond character |

| Boron-Oxygen Bond Length | ~1.35 Å | Boronic acid functionality |

| Molecular Dipole Moment | 3-5 Debye | Polarity and intermolecular interactions |

| Rotational Barrier (trifluoromethyl) | 2-4 kcal/mol | Conformational flexibility |

Tautomeric and Conformational Dynamics

The tautomeric and conformational behavior of this compound involves multiple dynamic processes that influence the compound's physical and chemical properties. Boronic acids exhibit well-documented tautomeric equilibria between the neutral boronic acid form and various ionic species, particularly in aqueous or protic solvents. These equilibria significantly impact the compound's reactivity and biological activity profiles.

The primary tautomeric equilibrium involves the interconversion between the trigonal boronic acid form B(OH)2 and the tetrahedral boronate anion form B(OH)3⁻, which occurs readily in the presence of hydroxide ions or other nucleophiles. The equilibrium position depends on solution pH, with the boronate form becoming increasingly favored under basic conditions. The presence of electron-withdrawing substituents such as the cyano and trifluoromethyl groups enhances the Lewis acidity of the boron center, facilitating the formation of tetrahedral boronate complexes.

Conformational dynamics primarily involve rotation around single bonds within the molecule, particularly the carbon-boron bond connecting the boronic acid functionality to the aromatic ring. Computational studies suggest that the boronic acid group can adopt various orientations relative to the benzene ring plane, with energy barriers typically ranging from 2-4 kilocalories per mole for rotation around the carbon-boron bond. The preferred conformation balances steric interactions with electronic effects from the aromatic π-system.

The trifluoromethyl group exhibits restricted rotation due to its bulky nature and potential electronic interactions with the aromatic system. Rotational barriers around the carbon-carbon bond connecting the trifluoromethyl group to the benzene ring typically range from 2-4 kilocalories per mole, resulting in rapid interconversion between rotational conformers at room temperature. The cyano group, being linear and relatively small, exhibits minimal conformational restrictions.

Intermolecular hydrogen bonding patterns significantly influence the conformational preferences in condensed phases. The boronic acid hydroxyl groups can form hydrogen bonds with neighboring molecules or solvent molecules, stabilizing specific conformations and affecting the overall molecular dynamics. In crystalline phases, these hydrogen bonding networks often result in extended two-dimensional or three-dimensional structures that constrain molecular motion.

Solvent effects play a crucial role in determining the preferred tautomeric forms and conformational populations. In aprotic solvents, the neutral boronic acid form predominates, while protic solvents can facilitate proton exchange processes and stabilize ionic forms. The dielectric constant of the solvent influences the relative stabilities of different tautomeric forms, with higher dielectric environments generally favoring charged species.

Properties

IUPAC Name |

[2-cyano-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELAZGQTKSRLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681758 | |

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-84-1 | |

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : The starting material is an aromatic nitrile with a trifluoromethyl group at the para position relative to the target boronation site.

-

Lithiation : LiTMP deprotonates the aromatic ring at the ortho position relative to the nitrile group, forming a stabilized aryl lithium intermediate.

-

Borylation : The aryl lithium reacts with triisopropyl borate (B(OiPr)₃), yielding a boronate intermediate.

-

Hydrolysis : Acidic hydrolysis converts the boronate ester to the boronic acid.

Optimization Insights

-

Temperature : Reactions proceed at –78°C to 0°C to suppress side reactions.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether enhances lithium coordination.

-

Yield : Patent data suggests yields exceeding 70% for analogous 2-cyanophenylboronic acids.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation leverages the nitrile group as a directing group to position the boronic acid functionality. This method, inferred from general boronic acid synthesis principles, involves:

Stepwise Procedure

-

Lithiation : A strong base (e.g., LDA) abstracts a proton ortho to the nitrile group.

-

Quenching with Boron Electrophiles : Addition of trimethyl borate (B(OMe)₃) forms a boronate intermediate.

-

Work-Up : Acidic hydrolysis yields the boronic acid.

Limitations

-

Functional Group Tolerance : The trifluoromethyl group may destabilize the aryl lithium species.

-

Side Reactions : Competing meta-metalation can occur if steric or electronic effects dominate.

Comparative Analysis of Methods

Industrial-Scale Considerations

The lithium-mediated route described in JP6235932B2 is optimized for cost and efficiency:

-

Alkali Metal Salts : Sodium or potassium tert-butoxide minimizes side reactions.

-

Solvent Recovery : THF is recycled via distillation, reducing waste.

-

Safety Protocols : Strict temperature control prevents exothermic decomposition of LiTMP.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Cyano-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Pattern and Electronic Effects

The compound’s reactivity is influenced by the synergistic effects of the cyano and trifluoromethyl groups. Key comparisons include:

a) 2,4-Bis(trifluoromethyl)phenylboronic Acid (CAS 153254-09-2)

- Structure : Two -CF₃ groups at the 2- and 4-positions.

- Molecular Weight : 257.92 g/mol .

- However, the absence of a cyano group reduces its versatility in forming nitrile-containing biaryl products .

b) 3-Cyano-4-fluorophenylboronic Acid (CAS 214210-21-6)

- Structure : -C≡N at 3-position, -F at 4-position.

- Molecular Weight : 179.93 g/mol .

- Reactivity: Fluorine’s moderate electron-withdrawing effect (-I) is weaker than -CF₃, leading to slower coupling kinetics. The cyano group’s position (meta vs. ortho) also affects steric and electronic interactions with catalysts .

c) 2-Bromo-5-(trifluoromethyl)phenylboronic Acid (CAS 957034-38-7)

Reaction Performance in Cross-Couplings

A study using 4-(trifluoromethyl)phenylboronic acid (lacking the cyano group) in a palladium-catalyzed coupling with methyl tiglate achieved 71% yield of the R/S product with 11% enantiomeric excess (ee) . In contrast, the cyano group in 2-cyano-4-(trifluoromethyl)phenylboronic acid likely enhances:

Stability and Handling

Key Research Findings

- Electronic Effects : The -CF₃ and -C≡N groups lower the phenyl ring’s electron density, favoring transmetallation in Suzuki reactions .

- Synthetic Utility: The cyano group enables post-coupling transformations (e.g., hydrolysis to carboxylic acids), which are inaccessible with halogenated analogs .

- Limitations : Ortho-substitution may reduce reaction yields due to steric hindrance, as observed in related compounds like 2-fluoro-5-(trifluoromethyl)phenylboronic acid (55% yield in model reactions) .

Biological Activity

2-Cyano-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyano group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C9H6BF3N, and it exhibits unique physicochemical properties due to the electron-withdrawing trifluoromethyl group. This substitution increases the acidity of the boronic acid, enhancing its reactivity with diols and other biological molecules.

The biological activity of this compound primarily involves its interaction with various biomolecules. The compound can form reversible covalent bonds with diols, which is crucial for its role as a ligand in biochemical pathways.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, particularly those involving carbohydrate metabolism.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Case Studies

- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of various phenylboronic acids found that this compound displayed significant inhibitory activity against Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of the known antifungal drug AN2690 (Tavaborole) . This suggests potential as a therapeutic agent in treating bacterial infections.

- Enzyme Inhibition Research : Research has indicated that phenylboronic acids can selectively inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi. Docking studies revealed that this compound could bind effectively to the active site of LeuRS, suggesting a mechanism for its antimicrobial action .

- Antioxidant Activity Investigation : In vitro assays demonstrated that compounds similar to this compound could reduce oxidative stress markers in cell cultures, indicating their potential use as antioxidant agents in therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for 2-cyano-4-(trifluoromethyl)phenylboronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. Key steps include:

- Starting materials : Trifluoromethyl-substituted aryl halides (e.g., 2-cyano-4-(trifluoromethyl)iodobenzene) and boronic acid derivatives.

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) with ligands such as SPhos or XPhos to enhance reactivity .

- Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) in solvents like DME/H₂O or THF at 80–100°C. Post-synthesis purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Basic: How is this compound utilized in organic synthesis?

This compound is a versatile building block for:

- Cross-coupling reactions : Suzuki-Miyaura couplings to synthesize biaryls, heterocycles, or fluorinated pharmaceuticals (e.g., antiviral agents).

- Functional group transformations : The boronic acid group enables nucleophilic substitutions, while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines .

- Metal-organic frameworks (MOFs) : Its trifluoromethyl group enhances thermal stability and hydrophobicity in material science applications .

Advanced: What challenges arise in stabilizing this compound during reactions?

The compound’s electron-deficient aryl ring (due to -CN and -CF₃ groups) increases susceptibility to protodeboronation under basic or aqueous conditions. Mitigation strategies include:

- Optimized reaction media : Use anhydrous solvents (e.g., THF, DMF) with mild bases (K₃PO₄ instead of NaOH) .

- Ligand screening : Bulky ligands (e.g., DavePhos) reduce side reactions by stabilizing the palladium intermediate .

- Low-temperature protocols : Conduct reactions at 50–60°C to minimize decomposition .

Advanced: How do substituents (-CN and -CF₃) influence reaction kinetics in cross-couplings?

The strong electron-withdrawing effects of -CN and -CF₃:

- Accelerate oxidative addition : The aryl halide precursor reacts faster with Pd(0) due to increased electrophilicity.

- Retard transmetallation : The boronic acid’s reduced nucleophilicity may require longer reaction times or excess reagent.

- Impact regioselectivity : Steric hindrance from -CF₃ directs couplings to occur at the para position relative to the boronic acid group .

Advanced: How can researchers address contradictory data in reaction yields with different catalysts?

Discrepancies in yields often stem from ligand-catalyst mismatch or substrate incompatibility . A systematic approach includes:

- Catalyst screening : Test Pd(OAc)₂ with ligands like PCy₃ (electron-rich) vs. P(4-F-C₆H₄)₃ (electron-poor) .

- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates or side products (e.g., homocoupling byproducts) .

- Solvent/base optimization : Replace polar protic solvents (e.g., H₂O) with toluene/dioxane mixtures to suppress protodeboronation .

Basic: What purification techniques are recommended for this compound?

- Recrystallization : Use ethanol/water (1:3) to remove unreacted boronic acid precursors.

- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for impurities with similar polarity.

- Lyophilization : For aqueous workups, freeze-drying preserves the compound’s stability better than rotary evaporation .

Advanced: What analytical methods validate the compound’s purity and structure?

- NMR spectroscopy : ¹⁹F NMR confirms the -CF₃ group’s presence (δ ≈ -60 ppm), while ¹¹B NMR detects boronic acid (δ ≈ 30 ppm) .

- Mass spectrometry (HRMS) : Accurate mass measurements distinguish between the parent compound and degradation products (e.g., deboronated species).

- X-ray crystallography : Resolves steric effects of the -CN and -CF₃ groups on molecular packing .

Advanced: How does solvent choice impact the compound’s reactivity in aqueous media?

The hydrophobic trifluoromethyl group reduces solubility in water, necessitating co-solvents like DMSO or acetone (10–20% v/v). However, aqueous bases (e.g., Na₂CO₃) are critical for Suzuki reactions. A balance is achieved via biphasic systems (toluene/H₂O) with phase-transfer catalysts (e.g., TBAB) .

Basic: What safety precautions are essential when handling this compound?

- Storage : Keep at 0–6°C under inert gas (argon) to prevent oxidation .

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles; boronic acids can irritate skin and eyes.

- Waste disposal : Neutralize with dilute HCl before disposal to avoid boron accumulation in ecosystems .

Advanced: What are the implications of steric effects in designing derivatives?

The ortho-cyano group creates steric hindrance, limiting access to the boron center. To circumvent this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.